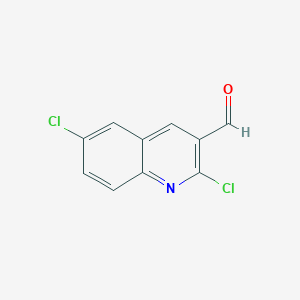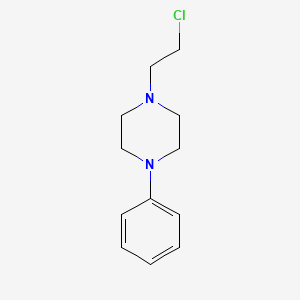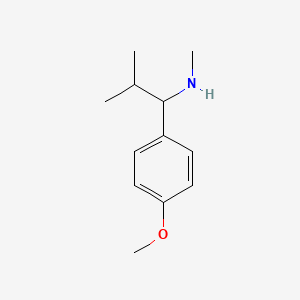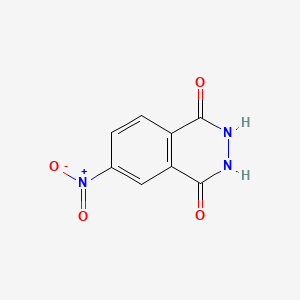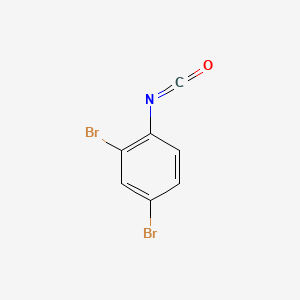
2,4-Dibromophenyl isocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dibromophenyl isocyanate is a chemical compound with the molecular formula Br2C6H3NCO . It is an off-white powder and chunk substance .
Synthesis Analysis
Isocyanates, including 2,4-Dibromophenyl isocyanate, can be synthesized from alcohols, thiols, and trimethylsilyl ethers with triphenylphosphine/2,3-dichloro-5,6-dicyanobenzoquinone/Bu4NOCN in acetonitrile . This method is highly selective for conversion of primary alcohols to alkyl isocyanates .Molecular Structure Analysis
The molecular structure of 2,4-Dibromophenyl isocyanate is represented by the linear formula Br2C6H3NCO . Its molecular weight is 276.91 .Chemical Reactions Analysis
The reactivity of the isocyanate functional group in diisocyanates, including 2,4-Dibromophenyl isocyanate, is key to their chemical reactions . The isocyanate group reacts with water and biological (macro)molecules, resulting in various reaction products .Physical And Chemical Properties Analysis
2,4-Dibromophenyl isocyanate is an off-white powder and chunk substance . It has a melting point of 81.2-84.2 degrees Celsius .Applications De Recherche Scientifique
Environmental Monitoring and Occupational Health
Air Quality Monitoring : Isocyanates, including 2,4-Dibromophenyl isocyanate, are monitored in workplace atmospheres due to their potential to cause occupational asthma and other respiratory issues. Methods such as the use of 1-(2-methoxyphenyl)piperazine (2MP)-impregnated filters have been developed for air quality monitoring, providing a means to measure isocyanate concentrations accurately over both short and long terms, although with the need for correction factors during long-term sampling due to underestimation of concentrations (Sennbro et al., 2004).
Occupational Exposure Assessment : Studies on occupational exposure to isocyanates have been conducted across various industries, indicating the importance of monitoring exposure levels to prevent health issues. For example, a study in Polish industry showed that although exposure levels to isocyanates generally did not exceed admissible concentrations, the risk of absorption through the skin could not be excluded, highlighting the need for comprehensive monitoring approaches (Brzeźnicki & Bonczarowska, 2015).
Polymer Chemistry and Material Science
Polymer Modification for Improved Properties : Research into the reactivity of isocyanates with urethanes underlines their utility in creating polymers with specific properties. Conditions for allophanate formation have been explored, with implications for the development of materials with tailored characteristics (Lapprand et al., 2005).
Self-Healing Polymers : Isocyanates are used in the microencapsulation of reactive agents for self-healing polymers. The successful fabrication of microcapsules containing diisocyanate demonstrates the potential of isocyanates in developing advanced materials capable of self-repair under specific conditions, offering broad applications in material science (Yang et al., 2008).
Advanced Applications and Research
Biomarker Development for Isocyanate Exposure : Efforts to identify biomarkers for isocyanate exposure, such as the synthesis of isocyanate DNA adducts, are crucial for assessing the health risks associated with exposure to these chemicals. This research aids in the development of sensitive methods for biomonitoring individuals exposed to isocyanates, providing insights into potential health impacts and guiding protective measures (Beyerbach et al., 2006).
Chemical Sensing and Analysis : The study of the Lossen reaction and the synthesis of latent isocyanates for potential applications, including optical sensing, highlights the broader utility of isocyanates in analytical chemistry and sensor technology. This research opens new avenues for detecting isocyanates and related compounds in the environment and workplace, contributing to safer handling and exposure prevention (Ghosh, 2017).
Safety And Hazards
2,4-Dibromophenyl isocyanate is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Eye Irrit. 2, Resp. Sens. 1, Skin Irrit. 2, Skin Sens. 1, and STOT SE 3 . It is harmful if swallowed, causes skin irritation, causes serious eye irritation, is toxic if inhaled, may cause allergy or asthma symptoms or breathing difficulties if inhaled, and may cause respiratory irritation .
Propriétés
IUPAC Name |
2,4-dibromo-1-isocyanatobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br2NO/c8-5-1-2-7(10-4-11)6(9)3-5/h1-3H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGEZHWIPFKRZBF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Br)N=C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60405239 |
Source


|
| Record name | 2,4-Dibromophenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60405239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.91 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dibromophenyl isocyanate | |
CAS RN |
55076-90-9 |
Source


|
| Record name | 2,4-Dibromophenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60405239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-Dibromophenyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Chloro-2-(2,5-dimethylphenyl)imidazo[1,2-a]pyridine](/img/structure/B1351799.png)
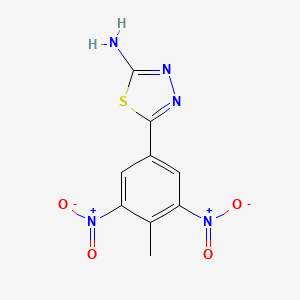

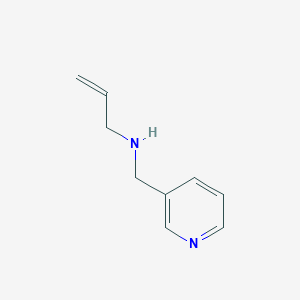
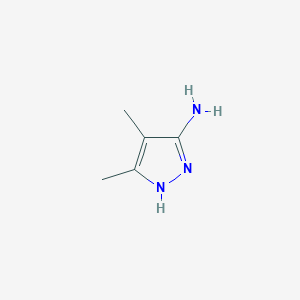
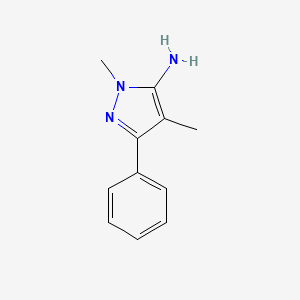
![4-chloro-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1351813.png)
![5-(4-Chlorophenyl)[1,3]thiazolo[2,3-c][1,2,4]triazole-3-thiol](/img/structure/B1351818.png)
